molecular formula C22H24N6OS B10905751 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10905751
M. Wt: 420.5 g/mol
InChI Key: MLSFJNDYGWWBRC-UHFFFAOYSA-N
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Description

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methylphenyl)-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core with various substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methylphenyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dicyclopropyl and methyl groups. The final step involves the coupling of the pyrazolo[3,4-b]pyridine derivative with the appropriate hydrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry might be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methylphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methylphenyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Uniqueness

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methylphenyl)-1-hydrazinecarbothioamide is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N6OS

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C22H24N6OS/c1-12-5-3-4-6-16(12)24-22(30)26-25-21(29)15-11-17(13-7-8-13)23-20-18(15)19(14-9-10-14)27-28(20)2/h3-6,11,13-14H,7-10H2,1-2H3,(H,25,29)(H2,24,26,30)

InChI Key

MLSFJNDYGWWBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5

Origin of Product

United States

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